L-6-Hydroxydopa

Description

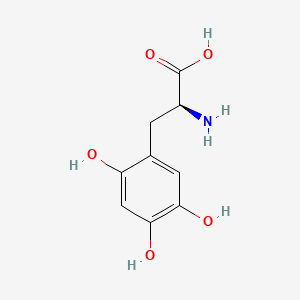

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-amino-3-(2,4,5-trihydroxyphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO5/c10-5(9(14)15)1-4-2-7(12)8(13)3-6(4)11/h2-3,5,11-13H,1,10H2,(H,14,15)/t5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLKRUSPZOTYMAT-YFKPBYRVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1O)O)O)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(C(=CC(=C1O)O)O)C[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90949974 | |

| Record name | 2,5-Dihydroxytyrosinato(3-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90949974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27244-64-0 | |

| Record name | 6-Hydroxy-L-DOPA | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27244-64-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Hydroxydopa, L- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027244640 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,5-Dihydroxytyrosinato(3-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90949974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,5-Dihydroxy-L-tyrosine, 3-(2,4,5-Trihydroxyphenyl)-L-alanine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 6-HYDROXYDOPA, L- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/580PK2O48O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanisms of 6-Hydroxydopamine (6-OHDA) Neurotoxicity

Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist

Abstract

6-hydroxydopamine (6-OHDA) is a hydroxylated analogue of the neurotransmitter dopamine and a potent, selective catecholaminergic neurotoxin. For decades, it has served as a fundamental tool in neuroscience research to model the selective degeneration of dopaminergic neurons, the pathological hallmark of Parkinson's disease (PD).[1] Its utility lies in its ability to replicate key features of the disease, including motor deficits and the progressive loss of neurons in the nigrostriatal pathway.[2][3] Understanding the intricate mechanisms of 6-OHDA neurotoxicity is not only crucial for refining PD models but also offers profound insights into the fundamental cellular processes that drive neurodegeneration, such as oxidative stress, mitochondrial dysfunction, and neuroinflammation. This guide provides a detailed examination of the molecular and cellular cascade initiated by 6-OHDA, offering a framework for researchers aiming to investigate neurodegenerative pathways and evaluate potential neuroprotective therapeutics.

The Principle of Selective Toxicity: A Trojan Horse Strategy

The specificity of 6-OHDA for catecholaminergic (primarily dopaminergic and noradrenergic) neurons is the cornerstone of its application. This selectivity is not inherent to the molecule's reactivity but is achieved through its deceptive structural similarity to dopamine.

Uptake via Monoamine Transporters

6-OHDA itself cannot readily cross the blood-brain barrier, necessitating direct intracerebral administration for in vivo models.[4] Once in the central nervous system, it is recognized and actively transported into the presynaptic terminals of neurons by high-affinity dopamine transporters (DAT) and norepinephrine transporters (NET).[4][5] This transport mechanism leads to a high intracellular concentration of the toxin specifically within the target neurons, while leaving other neuronal populations, such as serotonergic or cholinergic neurons, largely unaffected. The expression levels of these transporters directly correlate with the vulnerability of a neuron to 6-OHDA-induced damage.

The following diagram illustrates the initial, critical step of selective uptake that precedes the cascade of cytotoxic events.

Figure 1: Selective uptake of 6-OHDA into a dopaminergic neuron via the Dopamine Transporter (DAT).

The Core of Cytotoxicity: A Multi-Pronged Assault

Once concentrated inside the neuron, 6-OHDA initiates cell death through several interconnected mechanisms that synergistically overwhelm cellular defense systems.[6]

Oxidative Stress and Quinone Formation

The primary and most rapid mechanism of 6-OHDA toxicity is the generation of potent reactive oxygen species (ROS).[7][8] In the aqueous intracellular environment, 6-OHDA undergoes auto-oxidation, a process that produces hydrogen peroxide (H₂O₂), superoxide radicals (O₂⁻), and hydroxyl radicals (•OH).[9] This reaction is a major source of the oxidative stress that damages all classes of macromolecules.[8]

Simultaneously, the oxidation of 6-OHDA yields a highly reactive electrophilic molecule: 6-hydroxydopamine p-quinone.[10] This quinone is a key mediator of toxicity.[10][11]

-

Covalent Protein Modification: The p-quinone readily reacts with nucleophilic groups on cellular macromolecules, most notably the sulfhydryl (-SH) groups of cysteine residues in proteins.[11][12] This covalent modification, or "quinone-adduction," alters protein structure and function, leading to enzyme inactivation and disruption of cellular homeostasis.[11] Studies have identified numerous protein targets, including those central to redox regulation like protein disulfide isomerase (PDI).[11]

-

Depletion of Antioxidants: The quinone also conjugates with glutathione (GSH), the cell's primary non-enzymatic antioxidant.[10] This depletes the cellular GSH pool, further compromising the neuron's ability to buffer against oxidative stress.

Mitochondrial Dysfunction: The Energy Crisis

Mitochondria are a principal target of 6-OHDA. The assault on this organelle occurs through two main pathways:

-

Direct Inhibition of the Electron Transport Chain (ETC): 6-OHDA is a potent inhibitor of Complex I and Complex IV of the mitochondrial respiratory chain.[6][13] This inhibition disrupts oxidative phosphorylation, leading to a severe depletion of ATP, the cell's energy currency.[13]

-

Mitochondrial ROS Production: The impaired electron flow in the ETC causes electrons to "leak" and prematurely react with oxygen, making the mitochondria a major secondary source of superoxide production.[14] This creates a vicious cycle where initial oxidative stress impairs mitochondria, which in turn produce more ROS.[8]

The consequences of mitochondrial failure are catastrophic. The loss of mitochondrial membrane potential triggers the release of pro-apoptotic factors, such as cytochrome c, into the cytosol.[1] This event is a critical checkpoint that commits the cell to apoptosis, activating a downstream cascade of executioner enzymes.[1]

Initiation of Apoptotic Cell Death

The release of cytochrome c from damaged mitochondria initiates the intrinsic apoptotic pathway.[1] Cytosolic cytochrome c binds to Apoptotic protease activating factor-1 (Apaf-1), triggering the assembly of the apoptosome and the subsequent activation of caspase-9.[1] Activated caspase-9 then cleaves and activates the primary executioner caspase, caspase-3.[1] Caspase-3 is responsible for the systematic dismantling of the cell, cleaving critical structural and enzymatic proteins, ultimately leading to the characteristic morphological changes of apoptosis.[1][15]

Figure 2: Core cytotoxic pathways of 6-OHDA, highlighting oxidative stress and mitochondrial dysfunction leading to apoptosis.

Neuroinflammation: A Secondary Wave of Damage

The initial neurotoxic insult does not occur in isolation. Dying neurons release damage-associated molecular patterns (DAMPs), which trigger a robust inflammatory response from resident glial cells, particularly microglia.[16][17]

-

Microglial Activation: Microglia, the brain's innate immune cells, become activated in response to 6-OHDA-induced neuronal stress and death.[18][19]

-

Pro-inflammatory Mediators: Activated microglia release a host of potentially neurotoxic factors, including pro-inflammatory cytokines (e.g., TNF-α, IL-1β) and additional ROS generated by enzymes like NADPH oxidase.[16][18][20]

This neuroinflammatory response, while intended to clear cellular debris, can create a self-perpetuating cycle of neuronal damage, contributing to the progressive nature of the lesion long after the initial toxin has been cleared.[21]

Disruption of Protein Homeostasis

A hallmark of many neurodegenerative diseases, including PD, is the accumulation and aggregation of misfolded proteins.[22] 6-OHDA toxicity intersects with the cellular machinery responsible for protein quality control. Exposure to 6-OHDA has been shown to increase the levels of ubiquitin-conjugated proteins in neuronal cell lines.[22] This suggests that the toxin either causes widespread protein damage that overwhelms the ubiquitin-proteasome system (UPS) or directly impairs the function of the proteasome itself. This disruption of protein homeostasis may contribute to the formation of protein aggregates and potentiate cytotoxicity.[22][23]

Experimental Validation: Protocols and Methodologies

The mechanisms described above are elucidated through a combination of in vitro and in vivo experimental models. The 6-OHDA-lesioned rodent is the most widely used in vivo model to simulate PD.[2][9]

In Vivo Model: Unilateral 6-OHDA Lesion in Rats

This protocol describes the stereotactic injection of 6-OHDA into the medial forebrain bundle (MFB) to create a severe and rapid unilateral lesion of the nigrostriatal pathway.[2][24]

Protocol: Stereotactic Injection of 6-OHDA into the Rat MFB

-

Animal Preparation: Anesthetize a male Sprague-Dawley or Wistar rat (200-250g) using isoflurane or a ketamine/xylazine cocktail.[24][25] Place the animal in a stereotactic frame.

-

Surgical Procedure: Shave the scalp, sterilize with betadine and 70% ethanol, and make a midline incision to expose the skull.[24] Identify and level the bregma and lambda skull landmarks.

-

Toxin Preparation: Prepare a fresh solution of 6-OHDA hydrochloride in sterile saline containing 0.1-0.2% ascorbic acid to prevent oxidation.[17][24] A typical concentration is 2-4 mg/mL.[24]

-

Stereotactic Injection:

-

Drill a small burr hole over the target coordinates for the MFB. Common coordinates relative to bregma are: Anteroposterior (AP): -2.2 mm; Mediolateral (ML): +1.5 mm (for the right hemisphere).[24]

-

Slowly lower a Hamilton syringe needle to the ventral coordinate (DV): -8.0 mm from the dura.[24]

-

Infuse a total volume of 2-5 µL of the 6-OHDA solution at a slow, controlled rate (e.g., 1 µL/min) to minimize mechanical damage.[24][26]

-

Leave the needle in place for an additional 5-10 minutes post-infusion to allow for diffusion and prevent backflow.[24][26]

-

Slowly retract the needle.

-

-

Post-Operative Care: Suture the scalp incision.[24] Place the animal in a recovery cage with easy access to food and water and monitor its weight and well-being.[24]

-

Validation of Lesion: After 2-3 weeks, the lesion can be validated behaviorally using drug-induced rotation tests (e.g., with apomorphine or amphetamine) or histologically by staining for tyrosine hydroxylase (TH) to quantify the loss of dopaminergic neurons in the substantia nigra.[2][24]

In Vitro Assays for Mechanistic Studies

Neuronal cell lines (e.g., SH-SY5Y, PC12) or primary mesencephalic cultures are used to dissect specific cellular events.[1][27]

| Assay | Purpose | Typical Finding with 6-OHDA | Citation(s) |

| MTT or MTS Assay | Measures mitochondrial reductase activity as an indicator of cell viability. | Time- and dose-dependent decrease in cell viability. | [1] |

| LDH Release Assay | Measures lactate dehydrogenase in the medium as a marker of plasma membrane rupture (necrosis). | Increase in LDH release at later time points or high concentrations. | [1] |

| DCFH-DA Staining | Uses a fluorescent probe to detect intracellular ROS levels. | Rapid and significant increase in fluorescence, indicating oxidative stress. | [15][27] |

| MitoSOX Red Staining | Uses a fluorescent probe that specifically targets mitochondria to detect superoxide. | Delayed but sustained increase in mitochondrial superoxide production. | [14] |

| JC-1 or TMRM Staining | Fluorescent dyes that measure mitochondrial membrane potential (ΔΨm). | Decrease in fluorescence ratio (JC-1) or intensity (TMRM), indicating mitochondrial depolarization. | [15][28] |

| Caspase Activity Assay | Measures the activity of specific caspases (e.g., caspase-3, -9) using fluorogenic substrates. | Sequential activation of caspase-9 followed by caspase-3. | [1] |

| Immunocytochemistry | Uses antibodies to visualize proteins (e.g., Cytochrome c, activated Caspase-3, TH). | Increased cytosolic cytochrome c, increased activated caspase-3 staining, loss of TH-positive cells. | [1] |

graph G { layout=neato; node [shape=box, style=rounded, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];// Core Concept Core [label="6-OHDA\nNeurotoxicity Study", shape=ellipse, pos="0,0!", pin=true, style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF"];

// In Vitro InVitro [label="In Vitro Models\n(e.g., SH-SY5Y cells)", pos="-3,1.5!", style=filled, fillcolor="#F1F3F4"]; Viability [label="Cell Viability\n(MTT/LDH)", pos="-4.5,2.5!"]; ROS [label="ROS Detection\n(DCFH-DA)", pos="-3,3.5!"]; Mito [label="Mitochondrial Health\n(JC-1, MitoSOX)", pos="-1.5,3.5!"]; Apoptosis [label="Apoptosis Assays\n(Caspase Glo)", pos="-1.5,2.5!"];

// In Vivo InVivo [label="In Vivo Models\n(Rat, Mouse)", pos="3,1.5!", style=filled, fillcolor="#F1F3F4"]; Behavior [label="Behavioral Tests\n(Rotation)", pos="1.5,2.5!"]; Histo [label="Histology\n(TH Staining)", pos="4.5,2.5!"]; PET [label="PET Imaging\n(Microglia)", pos="3,3.5!"];

// Connections Core -- InVitro; Core -- InVivo; InVitro -- Viability; InVitro -- ROS; InVitro -- Mito; InVitro -- Apoptosis; InVivo -- Behavior; InVivo -- Histo; InVivo -- PET; }

Figure 3: Experimental workflow for investigating 6-OHDA neurotoxicity, combining in vitro and in vivo approaches.

Conclusion and Future Directions

The neurotoxicity of 6-hydroxydopamine is a multifaceted process driven by a cascade of interconnected pathological events. The process is initiated by selective uptake into dopaminergic neurons, leading to massive intracellular oxidative stress from both auto-oxidation and mitochondrial dysfunction. The formation of reactive quinones disables critical proteins, while mitochondrial failure precipitates an energy crisis and activates the apoptotic cell death program. This core damage is amplified by a secondary neuroinflammatory response.

A thorough understanding of these mechanisms is paramount for drug development professionals. The 6-OHDA model provides a robust platform to test therapeutics targeting various points in this cascade, including antioxidants, mitochondrial protectants, caspase inhibitors, and anti-inflammatory agents. By dissecting the intricate pathways of 6-OHDA-induced cell death, we gain invaluable insights into the vulnerabilities of dopaminergic neurons and move closer to developing effective strategies to combat neurodegenerative diseases like Parkinson's.

References

-

Anilkumar, U., et al. (2015). Dopaminergic Neurotoxicant 6-OHDA Induces Oxidative Damage through Proteolytic Activation of PKCδ in Cell Culture and Animal Models of Parkinson's Disease. National Institutes of Health. Available at: [Link]

-

Glinka, Y., & Youdim, M. B. H. (1997). Mechanism of 6-hydroxydopamine neurotoxicity. PubMed. Available at: [Link]

-

Perese, D. A., et al. (2007). Oxidative stress and dopamine depletion in an intrastriatal 6-hydroxydopamine model of Parkinson's disease. National Institutes of Health. Available at: [Link]

-

Dias, V., et al. (2013). Damage to dopaminergic neurons by oxidative stress in Parkinson's disease (Review). Spandidos Publications. Available at: [Link]

-

Singh, S., et al. (2019). Restoration of Mitochondrial Dysfunction in 6-Hydroxydopamine Induced Parkinson's disease: a Complete Review. Bentham Science. Available at: [Link]

-

Rodriguez-Pallares, J., et al. (2007). Mechanism of 6-hydroxydopamine neurotoxicity: the role of NADPH oxidase and microglial activation in 6-hydroxydopamine-induced degeneration of dopaminergic neurons. PubMed. Available at: [Link]

-

Sachs, C., & Jonsson, G. (1975). Studies on the mechanisms of 6-hydroxydopamine cytotoxicity. PubMed. Available at: [Link]

-

Lotharius, J., & O'Malley, K. L. (1999). Distinct Mechanisms Underlie Neurotoxin-Mediated Cell Death in Cultured Dopaminergic Neurons. Journal of Neuroscience. Available at: [Link]

-

Frisina, M., et al. (2009). Nigrostriatal damage with 6-OHDA: validation of routinely applied procedures. PubMed. Available at: [Link]

-

Kostrzewa, R. M. (1998). Destruction of catecholamine-containing neurons by 6-hydroxydopa, an endogenous amine oxidase cofactor. PubMed. Available at: [Link]

-

Opacka-Juffry, J., & Ashworth, S. (1996). Complexities in the neurotoxic actions of 6-hydroxydopamine in relation to the cytoprotective properties of taurine. PubMed. Available at: [Link]

-

Bodner, N., et al. (2019). A functionalized hydroxydopamine quinone links thiol modification to neuronal cell death. ScienceDirect. Available at: [Link]

-

Gomez-Lazaro, M., et al. (2015). Mitochondrial Dynamics and Mitophagy in the 6-Hydroxydopamine Preclinical Model of Parkinson's Disease. PubMed Central. Available at: [Link]

-

Chen, L., et al. (2008). 6-HYDROXYDOPAMINE INDUCES MITOCHONDRIAL ERK ACTIVATION. PubMed Central. Available at: [Link]

-

Mueller, T., et al. (2018). 6-OHDA causes mitochondrial dysfunction in the SN in a dose-dependent... ResearchGate. Available at: [Link]

-

Iancu, R., et al. (2021). The 6-hydroxydopamine Rat Model of Parkinson's Disease. PubMed. Available at: [Link]

-

Vasileva, L. V., et al. (2024). Neuroprotective and Antioxidant Activity of Newly Synthesized N-Pyrrolyl Hydrazide-Hydrazones in Experimental Models of Neurotoxicity In Vitro and In Vivo. MDPI. Available at: [Link]

-

Tsvetkov, P. O., & Zenkov, N. K. (2022). Special Issue “Cellular Redox Mechanisms in Inflammation and Programmed Cell Death”. MDPI. Available at: [Link]

-

LaVoie, M. J., & Hastings, T. G. (1999). Dopamine Quinone Formation and Protein Modification Associated with the Striatal Neurotoxicity of Methamphetamine: Evidence against a Role for Extracellular Dopamine. National Institutes of Health. Available at: [Link]

-

Ziv, I., et al. (2002). 6-Hydroxydopamine increases ubiquitin-conjugates and protein degradation: implications for the pathogenesis of Parkinson's disease. PubMed. Available at: [Link]

-

Haas, S. J., et al. (2016). Expression of Tgfβ1 and Inflammatory Markers in the 6-hydroxydopamine Mouse Model of Parkinson's Disease. PubMed Central. Available at: [Link]

-

Izumi, Y., et al. (2005). p-Quinone mediates 6-hydroxydopamine-induced dopaminergic neuronal death and ferrous iron accelerates the conversion of p-quinone into melanin extracellularly. PubMed. Available at: [Link]

-

Kopach, O., et al. (2022). Inflammatory hallmarks in 6-OHDA- and LPS-induced Parkinson's disease in rats. PMC. Available at: [Link]

-

Singh, S., et al. (2018). Pharmacological, Biochemical and Immunological Studies on Protective Effect of Mangiferin in 6-Hydroxydopamine (6-OHDA)-Induced Parkinson's Disease in Rats. National Institutes of Health. Available at: [Link]

-

Cicchetti, F., et al. (2002). Neuroinflammation of the nigrostriatal pathway during progressive 6-OHDA dopamine degeneration in rats monitored by immunohistochemistry and PET imaging. PubMed. Available at: [Link]

-

Iversen, L. L., & Uretsky, N. J. (n.d.). 6-OHDA Lesion Models of Parkinson's Disease in the Rat. Springer Nature Experiments. Available at: [Link]

-

Lee, Y., et al. (2017). AIMP2 is required for 6-OHDA-induced -synuclein aggregation and... ResearchGate. Available at: [Link]

-

N/A. (n.d.). Neuroinflammation of the nigrostriatal pathway during progressive 6-OHDA dopamine degeneration in rats monitored by immunohistochemistry and PET imaging. ResearchGate. Available at: [Link]

-

N/A. (2019). 6-OHDA rat models. Conduct Science. Available at: [Link]

-

Izumi, Y., et al. (2005). p-Quinone mediates 6-hydroxydopamine-induced dopaminergic neuronal death and ferrous iron accelerates the conversion of p-quinone into melanin extracellularly. ResearchGate. Available at: [Link]

-

Kumar, A., et al. (2023). Combining fibril-induced alpha-synuclein aggregation and 6-hydroxydopamine in a mouse model of Parkinson's disease and the effect of cerebral dopamine neurotrophic factor on the induced neurodegeneration. PubMed. Available at: [Link]

-

Teismann, P., & Ferger, B. (2005). Dopaminergic neurotoxicity by 6-OHDA and MPP+: differential requirement for neuronal cyclooxygenase activity. PubMed. Available at: [Link]

-

Doorn, K. J., et al. (2016). Anti-Inflammatory Modulation of Microglia via CD163-Targeted Glucocorticoids Protects Dopaminergic Neurons in the 6-OHDA Parkinson's Disease Model. Journal of Neuroscience. Available at: [Link]

-

Jiang, C., et al. (2020). Chemically Induced Models of Parkinson's Disease: History and Perspectives for the Involvement of Ferroptosis. Frontiers. Available at: [Link]

-

Deumens, R., et al. (2012). A 6-hydroxydopamine in vivo model of Parkinson's disease. PubMed. Available at: [Link]

-

Blesa, J., & Przedborski, S. (2016). Evaluation of Models of Parkinson's Disease. PubMed Central. Available at: [Link]

Sources

- 1. Dopaminergic Neurotoxicant 6-OHDA Induces Oxidative Damage through Proteolytic Activation of PKCδ in Cell Culture and Animal Models of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The 6-hydroxydopamine Rat Model of Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A 6-hydroxydopamine in vivo model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | Chemically Induced Models of Parkinson’s Disease: History and Perspectives for the Involvement of Ferroptosis [frontiersin.org]

- 5. 6-OHDA Lesion Models of Parkinson’s Disease in the Rat | Springer Nature Experiments [experiments.springernature.com]

- 6. Mechanism of 6-hydroxydopamine neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Oxidative stress and dopamine depletion in an intrastriatal 6-hydroxydopamine model of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. spandidos-publications.com [spandidos-publications.com]

- 9. Evaluation of Models of Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 10. p-Quinone mediates 6-hydroxydopamine-induced dopaminergic neuronal death and ferrous iron accelerates the conversion of p-quinone into melanin extracellularly - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. A functionalized hydroxydopamine quinone links thiol modification to neuronal cell death - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Studies on the mechanisms of 6-hydroxydopamine cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. neuroscigroup.us [neuroscigroup.us]

- 14. 6-HYDROXYDOPAMINE INDUCES MITOCHONDRIAL ERK ACTIVATION - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. Expression of Tgfβ1 and Inflammatory Markers in the 6-hydroxydopamine Mouse Model of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 17. conductscience.com [conductscience.com]

- 18. Mechanism of 6-hydroxydopamine neurotoxicity: the role of NADPH oxidase and microglial activation in 6-hydroxydopamine-induced degeneration of dopaminergic neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Neuroinflammation of the nigrostriatal pathway during progressive 6-OHDA dopamine degeneration in rats monitored by immunohistochemistry and PET imaging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Inflammatory hallmarks in 6-OHDA- and LPS-induced Parkinson's disease in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. 6-Hydroxydopamine increases ubiquitin-conjugates and protein degradation: implications for the pathogenesis of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. Modeling Parkinson’s Disease in Rats | Thermo Fisher Scientific - TW [thermofisher.com]

- 25. Pharmacological, Biochemical and Immunological Studies on Protective Effect of Mangiferin in 6-Hydroxydopamine (6-OHDA)-Induced Parkinson’s Disease in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Nigrostriatal damage with 6-OHDA: validation of routinely applied procedures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. mdpi.com [mdpi.com]

- 28. Mitochondrial Dynamics and Mitophagy in the 6-Hydroxydopamine Preclinical Model of Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis of L-6-Hydroxydopa (2,4,5-Trihydroxyphenylalanine)

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-6-Hydroxydopa (6-OH-DOPA), chemically known as (S)-2-amino-3-(2,4,5-trihydroxyphenyl)propanoic acid, is a compound of significant interest in neuroscience and pharmacology. As a derivative of L-DOPA, it serves as a precursor to the neurotoxin 6-hydroxydopamine (6-OHDA), a tool widely used in research to induce experimental models of Parkinson's disease by selectively ablating catecholaminergic neurons.[1] Unlike 6-OHDA, 6-OH-DOPA can cross the blood-brain barrier, allowing for systemic administration to achieve central nervous system effects.[1] This guide provides a comprehensive overview of the primary synthesis pathways for this compound, detailing both enzymatic and chemical methodologies, their respective precursors, and the underlying scientific principles.

I. Enzymatic Synthesis of this compound: Harnessing Biocatalysis

Enzymatic synthesis offers a highly specific and often more environmentally benign route to chiral compounds like this compound. The primary enzyme utilized for this transformation is tyrosinase, a copper-containing monooxygenase.

The Role of Tyrosinase in Hydroxylation

Tyrosinase (EC 1.14.18.1) is a key enzyme in melanin biosynthesis and catalyzes two distinct reactions: the hydroxylation of monophenols to o-diphenols (cresolase activity) and the oxidation of o-diphenols to o-quinones (catecholase activity).[2] It is this hydroxylating capability that is exploited for the synthesis of this compound from suitable precursors.

Precursors for Enzymatic Synthesis

The selection of the starting material is critical for a successful enzymatic synthesis. The two primary precursors for the tyrosinase-mediated synthesis of this compound are:

-

L-Tyrosine: The natural substrate for tyrosinase, L-tyrosine can be hydroxylated to L-DOPA. Under specific conditions and with certain tyrosinases, further hydroxylation to this compound can be achieved.

-

2,4-Dihydroxyphenylalanine: This precursor is a more direct substrate for conversion to 2,4,5-trihydroxyphenylalanine (6-OH-DOPA) via the introduction of a hydroxyl group at the 5-position of the phenyl ring.[3]

Enzymatic Synthesis Pathway from 2,4-Dihydroxyphenylalanine

The enzymatic synthesis of this compound from 2,4-dihydroxyphenylalanine is a direct hydroxylation reaction catalyzed by tyrosinase. The presence of a reducing co-substrate, such as L-DOPA or dopamine, is often required to facilitate the reaction.[3]

Precursor [label="2,4-Dihydroxyphenylalanine", fillcolor="#F1F3F4", fontcolor="#202124"]; Enzyme [label="Tyrosinase", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; CoSubstrate [label="Co-substrate\n(e.g., L-DOPA)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Product [label="this compound", fillcolor="#34A853", fontcolor="#FFFFFF"];

Precursor -> Product [label=" Oxygenation", fontcolor="#5F6368"]; Enzyme -> Product [color="#5F6368"]; CoSubstrate -> Product [style=dashed, color="#5F6368"];

{rank=same; Precursor} {rank=same; Product} }

Figure 1: Enzymatic synthesis of this compound.

Experimental Protocol: Enzymatic Synthesis using Human Tyrosinase

This protocol is based on the methodology described for the production of 6-hydroxydopa by human tyrosinase.[3]

Materials:

-

Human tyrosinase extract

-

2,4-dihydroxyphenyl-D,L-alanine

-

3,4-dihydroxyphenyl-L-alanine (L-DOPA) as co-substrate

-

Phosphate buffer (e.g., 4 mM, pH 7.0)

-

Perchloric acid (0.4 M)

-

High-Performance Liquid Chromatography (HPLC) system with electrochemical detection

Procedure:

-

Prepare a reaction mixture containing 2,4-dihydroxyphenyl-D,L-alanine and L-DOPA in phosphate buffer.

-

Initiate the reaction by adding the human tyrosinase extract.

-

Incubate the reaction mixture under controlled temperature and agitation.

-

Stop the reaction at desired time points by adding perchloric acid.

-

Analyze the formation of 6-hydroxydopa using HPLC with electrochemical detection.

Quantitative Data Summary:

| Parameter | Value | Reference |

| Enzyme Source | Human Melanoma Cells | [3] |

| Substrate | 2,4-dihydroxyphenyl-D,L-alanine | [3] |

| Co-substrate | L-DOPA or Dopamine | [3] |

| Product Formation | 9.6 nmol in 5 min (with L-DOPA) |

II. Chemical Synthesis of this compound: Multi-Step Strategies

Chemical synthesis provides an alternative route to this compound, often involving multi-step pathways with the use of protecting groups to ensure regioselectivity and stereochemical control.

Key Precursors for Chemical Synthesis

Common starting materials for the chemical synthesis of this compound and its derivatives include:

-

L-Tyrosine: A readily available and chiral amino acid.[4]

-

L-DOPA: The direct precursor, which can be further hydroxylated.

-

Isovanillin: Can be used to construct the substituted phenyl ring.

Synthetic Strategy from L-Tyrosine

A plausible synthetic route starting from L-tyrosine involves the following key transformations:

-

Protection: The amino and carboxylic acid functional groups of L-tyrosine are protected to prevent unwanted side reactions. Common protecting groups include Boc (tert-butyloxycarbonyl) for the amine and esterification for the carboxylic acid.

-

Hydroxylation/Oxidation: Introduction of the additional hydroxyl groups onto the phenyl ring. This is a critical and often challenging step.

-

Deprotection: Removal of the protecting groups to yield the final this compound product.

Start [label="L-Tyrosine", fillcolor="#F1F3F4", fontcolor="#202124"]; Step1 [label="Protection of Amino\nand Carboxyl Groups", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Intermediate1 [label="Protected L-Tyrosine", fillcolor="#F1F3F4", fontcolor="#202124"]; Step2 [label="Ring Hydroxylation/\nOxidation Reactions", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Intermediate2 [label="Protected 6-OH-DOPA", fillcolor="#F1F3F4", fontcolor="#202124"]; Step3 [label="Deprotection", fillcolor="#4285F4", fontcolor="#FFFFFF"]; FinalProduct [label="this compound", fillcolor="#34A853", fontcolor="#FFFFFF"];

Start -> Step1; Step1 -> Intermediate1; Intermediate1 -> Step2; Step2 -> Intermediate2; Intermediate2 -> Step3; Step3 -> FinalProduct; }

Figure 2: General workflow for the chemical synthesis of this compound from L-Tyrosine.

Experimental Protocol: Synthesis of a Protected L-Dopa Derivative from L-Tyrosine

Materials:

-

N-Boc L-tyrosine

-

Sodium hydroxide

-

Chloroform

-

Water

-

Ethyl acetate

-

1 N HCl

-

Brine

-

Magnesium sulfate

Procedure for Formylation (Reimer-Tiemann Reaction):

-

Suspend N-Boc L-tyrosine in chloroform and water.

-

Add powdered sodium hydroxide and reflux the mixture.

-

Add additional sodium hydroxide during the reflux.

-

After cooling, dilute the reaction with water and ethyl acetate.

-

Acidify the aqueous layer with 1 N HCl and extract with ethyl acetate.

-

Wash the combined organic extracts with brine, dry over magnesium sulfate, and concentrate to obtain the formylated product.

This formylated intermediate can then undergo further reactions, such as a Dakin oxidation, to introduce the second hydroxyl group, followed by deprotection to yield the desired product.[4]

III. Purification and Characterization

Regardless of the synthetic route, the final product must be purified and its identity and purity confirmed.

Purification Techniques

-

Chromatography: High-Performance Liquid Chromatography (HPLC) is a powerful technique for both the analysis and purification of this compound.[3] Reversed-phase chromatography is commonly employed.

-

Crystallization: This technique can be used to obtain highly pure crystalline this compound.

Characterization Methods

The structure and purity of synthesized this compound are confirmed using a variety of spectroscopic techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the molecular structure and confirm the position of the hydroxyl groups on the aromatic ring.

-

Mass Spectrometry (MS): Provides information on the molecular weight of the compound, confirming its identity.

-

Infrared (IR) Spectroscopy: Helps to identify the functional groups present in the molecule.

IV. Comparison of Synthesis Pathways

| Feature | Enzymatic Synthesis | Chemical Synthesis |

| Specificity | High stereoselectivity and regioselectivity | Can require protecting groups and chiral catalysts |

| Reaction Conditions | Mild (physiological pH and temperature) | Often requires harsh reagents and conditions |

| Environmental Impact | Generally lower, uses biodegradable catalysts | Can generate hazardous waste |

| Scalability | Can be challenging due to enzyme stability and cost | More established for large-scale production |

| Precursors | L-Tyrosine, 2,4-Dihydroxyphenylalanine | L-Tyrosine, L-DOPA, various substituted phenols |

Conclusion

The synthesis of this compound can be achieved through both enzymatic and chemical pathways, each with its own set of advantages and challenges. Enzymatic synthesis, primarily utilizing tyrosinase, offers a highly specific and environmentally friendly approach. Chemical synthesis, on the other hand, provides a more traditional and often more scalable route, though it may require more complex multi-step procedures involving protecting groups. The choice of synthesis pathway will depend on the specific requirements of the research or drug development application, including desired purity, scale, cost, and environmental considerations. Further research into novel catalysts, both biological and chemical, will continue to refine and improve the synthesis of this important pharmacological tool.

References

-

Ong, H. H., Creveling, C. R., & Daly, J. W. (1969). Synthesis of 2,4,5-trihydroxyphenylalanine (6-hydroxydopa). A centrally active norepinephrine-depleting agent. Journal of Medicinal Chemistry, 12(3), 458–461. [Link]

-

Wang, F., Bae, J. Y., Jacobson, A. R., Lee, Y., & Sayre, L. M. (1994). Synthesis and Characterization of Models for the 2,4,5-Trihydroxyphenylalanine (TOPA)-Derived Cofactor of Mammalian Copper Amine Oxidases, and Initial Amine Reactivity Studies. The Journal of Organic Chemistry, 59(9), 2409–2417. [Link]

-

Jung, M. E., & Lazarova, T. I. (1997). Efficient Synthesis of Selectively Protected L-Dopa Derivatives from L-Tyrosine via Reimer-Tiemann and Dakin Reactions. The Journal of Organic Chemistry, 62(5), 1553–1555. [Link]

-

Hansson, C., Rorsman, H., Rosengren, E., & Wittbjer, A. (1985). Production of 6-hydroxydopa by human tyrosinase. Acta dermato-venereologica, 65(2), 154–157. [Link]

-

Kostrzewa, R. M., & Brus, R. (1998). Destruction of catecholamine-containing neurons by 6-hydroxydopa, an endogenous amine oxidase cofactor. Amino acids, 14(1-3), 175–179. [Link]

-

Janes, S. M., & Klinman, J. P. (1995). Isolation of 2,4,5-trihydroxyphenylalanine quinone (topa quinone) from copper amine oxidases. Methods in enzymology, 258, 20–34. [Link]

-

Hansson, C., Rorsman, H., Rosengren, E., & Wittbjer, A. (1985). Production of 6-hydroxydopa by human tyrosinase. Acta Dermato-venereologica, 65(2), 154-157. [Link]

-

Wikipedia. (2023). Tyrosine hydroxylase. In Wikipedia. [Link]

-

Shesterenko, Y. A., & Romanovska, I. I. (2023). L-DOPA Biosynthesis with Agaricus bisporus Tyrosinases Assistance. Biotechnologia Acta, 16(3), 51-58. [Link]

-

Khalid, A., Ali, S., Rukhma, et al. (2023). Immobilization of Aspergillus oryzae tyrosine hydroxylase on ZnO nanocrystals for improved stability and catalytic efficiency towards L-dopa production. Scientific Reports, 13, 1083. [Link]

-

Cieńska, M., Labus, K., Lewańczuk, M., Koźlecki, T., & Bryjak, J. (2016). Effective L-Tyrosine Hydroxylation by Native and Immobilized Tyrosinase. PloS one, 11(10), e0164213. [Link]

-

Wikipedia. (2023). Tyrosinase. In Wikipedia. [Link]

-

Haq, I., & Ali, S. (2006). Mutation of Aspergillus oryzae for improved production of 3, 4-dihydroxy phenyl-L-alanine (L-DOPA) from L-tyrosine. Brazilian Journal of Microbiology, 37(3), 288-295. [Link]

-

Chaly, T., & Diksic, M. (1986). High yield synthesis of 6-[18F]fluoro-L-dopa by regioselective fluorination of protected L-dopa with [18F]acetylhypofluorite. Journal of nuclear medicine : official publication, Society of Nuclear Medicine, 27(12), 1896–1901. [Link]

-

Chen, C., Zhu, Y. F., & Wilcoxen, K. (2000). An improved synthesis of selectively protected L-dopa derivatives from L-tyrosine. The Journal of organic chemistry, 65(8), 2574–2576. [Link]

-

Cai, L., Limberakis, C., & Rupniak, H. T. (2006). Synthesis of selectively protected L-DOPA derivatives from L-tyrosine. Tetrahedron Letters, 47(32), 5713-5716. [Link]

-

Daly, J. W., Axelrod, J., & Witkop, B. (1962). Synthesis and metabolism of 6-hydroxycatecholamines. Annals of the New York Academy of Sciences, 96(1), 37-43. [Link]

-

Jacob, P., 3rd, Kline, T., & Castagnoli, N., Jr (1979). Chemical and biological studies of 1-(2,5-dihydroxy-4-methylphenyl)-2-aminopropane, an analogue of 6-hydroxydopamine. Journal of medicinal chemistry, 22(6), 662–671. [Link]

-

Cai, S. X., & Keana, J. F. (1991). A new synthesis of 6-hydroxydopamine. Canadian Journal of Chemistry, 69(1), 124-127. [Link]

-

Sayre, L. M., & Wang, F. (1999). Chemical Simulation of Biogenesis of the 2,4,5-Trihydroxyphenylalanine Quinone Cofactor of Copper Amine Oxidases: Mechanistic Distinctions Point toward a Unique Role of Copper in the Final Oxidation Step. Journal of the American Chemical Society, 121(44), 10403-10413. [Link]

-

Cai, D., et al. (2013). Evidence of a self-catalytic mechanism of 2,4,5-trihydroxyphenylalanine quinone biogenesis in yeast copper amine oxidase. The Journal of biological chemistry, 288(45), 32277-32286. [Link]

-

Spectroscopic analytical techniques are pivotal in the pharmaceutical and biopharmaceutical industries, facilitating the classification and quantification of processes and products. (2024). Spectroscopy. [Link]

-

Clauri, C. (2023). Pharmaceutical Development and the Applications of Spectroscopy in Biopharmaceutical Identification. Journal of Pharmaceutical Sciences & Emerging Drugs, 11(3). [Link]

-

Rojas, R. (2024, June 12). Unlock the Secrets of Multistep Synthesis: Transform Simple Molecules into Complex Compounds! [Video]. YouTube. [Link]

-

Baumann, M., & Baxendale, I. R. (2013). An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. Beilstein journal of organic chemistry, 9, 2265–2319. [Link]

-

Polypeptide Laboratories. (n.d.). Aspects of industrial purification of peptides using large-scale chromatography. [Link]

-

Gotor-Fernández, V., & Gotor, V. (2010). Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. Chimica Oggi-Chemistry Today, 28(4), 44-47. [Link]

-

Zhang, Y., et al. (2021). Regiodivergent and stereoselective hydroxyazidation of alkenes by biocatalytic cascades. Nature Communications, 12(1), 5005. [Link]

-

Szántay, C., et al. (2012). NMR and mass spectrometric characterization of vinblastine, vincristine and some new related impurities - part I. Journal of pharmaceutical and biomedical analysis, 67-68, 109–120. [Link]

-

Zhang, H., et al. (2021). Separation and purification of iopamidol using preparative high-performance liquid chromatography. Chinese Journal of Chromatography, 39(9), 1033-1039. [Link]

-

Magano, J., & Dunetz, J. R. (2012). Large-scale applications of transition metal-catalyzed couplings for the synthesis of pharmaceuticals. Chemical reviews, 112(4), 2177–2250. [Link]

-

Wikipedia. (2023). 6-Hydroxydopamine. In Wikipedia. [Link]

-

Bloemendal, V. R. L. J., et al. (2020). Continuous one-flow multi-step synthesis of active pharmaceutical ingredients. Reaction Chemistry & Engineering, 5(7), 1186-1197. [Link]

-

Fernández, I., et al. (2024). Synthetic routes and chemical structural analysis for guiding the strategies on new Pt(ii) metallodrug design. Dalton Transactions, 53(1), 23-45. [Link]

-

Mant, C. T., & Hodges, R. S. (2001). Development of simultaneous purification methodology for multiple synthetic peptides by reversed-phase sample displacement chromatography. Journal of chromatography. A, 913(1-2), 15–26. [Link]

-

Rojas, R. (2025, November 25). Synthesis & Multi-Step Reaction Pathways (Orgo 1 Pre-Finals Review) [LIVE Recording]. [Video]. YouTube. [Link]

-

Sarpong, R., & Tantillo, D. J. (2015). Total Synthesis of Complex Diketopiperazine Alkaloids. Topics in heterocyclic chemistry, 40, 1–38. [Link]

-

Preprints.org. (2023). Synthetic Routes to Approved Drugs Containing a Spirocycle[v1]. [Link]

-

Scott, P. J. H., et al. (2020). Synthesis of High Molar Activity [18F]6-Fluoro-L-DOPA Suitable for Human Use by Cu-Mediated Fluorination of a BPin Precursor. Nature protocols, 15(11), 3661–3678. [Link]

-

Kumagai, H. (2022). Research overview of L-DOPA production using a bacterial enzyme, tyrosine phenol-lyase. Bioscience, biotechnology, and biochemistry, 86(7), 863–870. [Link]

-

Ledeti, I., et al. (2025). Enhanced catalytic stability for L-Dopa synthesis through cross-linking of Al₂O₃ nanocrystals with Bacillus subtilis tyrosine hydroxylase. Journal of Nanobiotechnology, 23(1), 1-16. [Link]

-

ResearchGate. (2025). Biomimetic synthesis of L-DOPA inspired by tyrosine hydroxylase. [Link]

-

ResearchGate. (n.d.). NMR Spectroscopy in Drug and Natural Product Analysis. [Link]

Sources

An In-depth Technical Guide to the Biochemical Properties and Stability of L-6-Hydroxydopa

Abstract

L-6-Hydroxydopa (2,4,5-trihydroxy-L-phenylalanine), a synthetic derivative of L-DOPA, serves as a crucial pharmacological tool in neuroscience research.[1][2] Its primary significance lies in its role as a prodrug for the neurotoxin 6-hydroxydopamine (6-OHDA), which selectively ablates catecholaminergic neurons and is instrumental in creating animal models of Parkinson's disease.[1][3] This guide provides a comprehensive overview of the biochemical properties, stability, and analytical considerations for this compound. It is intended for researchers, scientists, and drug development professionals working with this compound. The document delves into its chemical nature, mechanisms of neurotoxicity via its metabolite 6-OHDA, stability under various conditions, and detailed analytical methodologies for its quantification.

Introduction: The Dichotomous Nature of this compound

This compound, structurally an analogue of the Parkinson's disease therapeutic L-DOPA, occupies a unique position in pharmacology.[1] Unlike its parent compound, this compound is not a therapeutic agent but a precursor to a potent neurotoxin.[2][3] Its utility stems from its ability to cross the blood-brain barrier, a feat not achieved by 6-OHDA, allowing for systemic administration to induce central nervous system lesions.[1] Once in the brain, it is decarboxylated to 6-OHDA, which then exerts its neurotoxic effects.[3] Understanding the biochemical intricacies and stability of this compound is paramount for its effective and reproducible use in research settings.

Biochemical Profile

Chemical Structure and Properties

This compound is an L-alpha-amino acid characterized by a catechol ring with an additional hydroxyl group at the 6-position.[4] This structural modification is key to its conversion to the neurotoxin 6-OHDA.

| Property | Value | Source |

| IUPAC Name | (2S)-2-amino-3-(2,4,5-trihydroxyphenyl)propanoic acid | [1][4] |

| Molecular Formula | C₉H₁₁NO₅ | [1][4] |

| Molecular Weight | 213.19 g/mol | [4][5] |

| CAS Number | 27244-64-0 | [1][4] |

| Appearance | Solid powder | [5] |

| Solubility | Soluble in DMSO | [5] |

Synthesis

The synthesis of this compound was first described in 1969.[1] Various synthetic routes have since been developed, often involving the protection of the amino and carboxyl groups of a tyrosine derivative, followed by hydroxylation of the aromatic ring and subsequent deprotection. The purity of the final compound is critical for experimental consistency, as impurities could lead to off-target effects.

Stability Profile

Direct experimental data on the stability of this compound under various conditions are not extensively published. However, its stability can be inferred from the known behavior of structurally similar catecholamines, such as L-DOPA and 6-OHDA. Catechol-containing compounds are generally susceptible to oxidation, a process that is influenced by pH, temperature, light, and the presence of metal ions.

pH-Dependent Stability

Catecholamines exhibit pH-dependent stability, with increased degradation at neutral to alkaline pH.[6][7] L-DOPA, for instance, is more stable in acidic solutions.[8][9] It is therefore highly probable that this compound follows a similar pattern.

-

Acidic pH (below 4.0): Expected to be relatively stable. Acidic conditions protonate the hydroxyl groups, reducing their susceptibility to oxidation.

-

Neutral to Alkaline pH (above 7.0): Prone to rapid auto-oxidation. At higher pH, the catechol moiety is more easily deprotonated, facilitating oxidation to form quinones and other degradation products.[6][7]

For practical applications, solutions of this compound should be prepared in a slightly acidic buffer and used promptly.

Temperature and Light Sensitivity

Exposure to elevated temperatures and light, particularly UV radiation, can accelerate the degradation of catecholamines.

-

Temperature: Storage at low temperatures (refrigerated or frozen) is recommended to slow down the rate of degradation.[9] Stock solutions should be stored at -20°C for long-term use.[5]

-

Light: As with other catechol-containing compounds, this compound is likely sensitive to light.[9] Protection from light by using amber vials or covering containers with aluminum foil is a prudent measure to prevent photodecomposition.

Degradation Pathways

The primary degradation pathway for this compound is expected to be oxidation of the trihydroxyphenyl ring. This process can lead to the formation of highly reactive quinone species.[10] These quinones can then undergo further reactions, including polymerization to form melanin-like pigments, which would be observed as a darkening of the solution.

The degradation of this compound is of significant consequence as it not only leads to a decrease in the concentration of the active compound but also results in the formation of its neurotoxic metabolite, 6-OHDA, and other reactive species.

Mechanism of Action: The Path to Neurotoxicity

The biological activity of this compound is intrinsically linked to its conversion to 6-OHDA.

In Vivo Conversion to 6-OHDA

Following systemic administration, this compound crosses the blood-brain barrier via the large neutral amino acid transporter.[1] Within the brain, it is taken up by catecholaminergic neurons and undergoes decarboxylation by aromatic L-amino acid decarboxylase (AADC) to form 6-OHDA.[3]

Caption: In vivo conversion of this compound to 6-OHDA.

6-OHDA-Induced Neurotoxicity

Once formed, 6-OHDA is a potent and selective neurotoxin for dopaminergic and noradrenergic neurons. Its toxicity is multifactorial and primarily mediated by oxidative stress.

-

Auto-oxidation and Reactive Oxygen Species (ROS) Formation: 6-OHDA readily auto-oxidizes, particularly at physiological pH, to generate hydrogen peroxide (H₂O₂), superoxide radicals (O₂⁻), and hydroxyl radicals (•OH). These ROS cause widespread damage to cellular components, including lipids, proteins, and DNA.

-

Mitochondrial Dysfunction: 6-OHDA is a known inhibitor of mitochondrial complex I and IV of the electron transport chain. This inhibition impairs cellular respiration, leading to a decrease in ATP production and an increase in ROS generation, further exacerbating oxidative stress.

-

Quinone Formation: The oxidation of 6-OHDA also produces highly reactive quinones. These electrophilic molecules can covalently bind to cellular macromolecules, including enzymes and structural proteins, leading to their inactivation and cellular dysfunction.

Caption: Mechanisms of 6-OHDA-induced neurotoxicity.

Analytical Methodologies

Accurate quantification of this compound is essential for ensuring the correct dosage in experimental protocols. While validated methods specifically for this compound are not widely published, methods for the analysis of L-DOPA can be readily adapted.[8][11][12][13] High-Performance Liquid Chromatography (HPLC) with UV or electrochemical detection is the most suitable technique.

Recommended HPLC-UV Method

This section provides a detailed, step-by-step protocol for the analysis of this compound based on established methods for L-DOPA.

5.1.1. Instrumentation and Materials

-

HPLC system with a UV detector

-

C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

-

Mobile phase: 0.1% Trifluoroacetic acid in water and Acetonitrile (92:8, v/v)[11]

-

This compound reference standard

-

Ultrapure water

-

Acetonitrile (HPLC grade)

-

Trifluoroacetic acid (TFA)

5.1.2. Preparation of Solutions

-

Mobile Phase: Prepare a 0.1% TFA solution in water. Mix with acetonitrile in a 92:8 ratio. Degas the mobile phase before use.

-

Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of the mobile phase.

-

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations in the desired range (e.g., 1-100 µg/mL).

5.1.3. Chromatographic Conditions

-

Column: C18 reversed-phase column

-

Mobile Phase: 0.1% TFA in water:Acetonitrile (92:8, v/v)

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 20 µL

-

Column Temperature: 25°C

-

Detection Wavelength: 280 nm (based on L-DOPA analysis, may require optimization for this compound)[11]

5.1.4. Analytical Procedure

-

Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

-

Inject the working standard solutions to generate a calibration curve.

-

Inject the sample solutions.

-

Quantify the amount of this compound in the samples by comparing the peak area with the calibration curve.

References

- 1. 6-Hydroxydopa - Wikipedia [en.wikipedia.org]

- 2. dcchemicals.com [dcchemicals.com]

- 3. Destruction of catecholamine-containing neurons by 6-hydroxydopa, an endogenous amine oxidase cofactor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound | C9H11NO5 | CID 33755 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. medkoo.com [medkoo.com]

- 6. Antiradical Activity of Dopamine, L-DOPA, Adrenaline, and Noradrenaline in Water/Methanol and in Liposomal Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Analysis of l-DOPA-derived melanin and a novel degradation product formed under alkaline conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Development and Validation of a Reversed-Phase HPLC Method with UV Detection for the Determination of L-Dopa in Vicia faba L. Broad Beans - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Levodopa stability in solution: time course, environmental effects, and practical recommendations for clinical use - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. SID 46505126 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Development and Validation of Analytical Methods for Quantification of L-Dopa; Application to Plant Materials [ijiaar.penpublishing.net]

- 12. mdpi.com [mdpi.com]

- 13. dergipark.org.tr [dergipark.org.tr]

L-6-Hydroxydopa as a Prodrug for 6-Hydroxydopamine: An In-Depth Technical Guide

Abstract

This technical guide provides a comprehensive overview of L-6-Hydroxydopa (L-6-OHDOPA) as a prodrug for the selective delivery of the neurotoxin 6-hydroxydopamine (6-OHDA) to catecholaminergic neurons. Intended for researchers, scientists, and drug development professionals, this document delves into the core principles of this methodology, from the underlying biochemical mechanisms to detailed experimental protocols and validation strategies. By leveraging the endogenous cellular machinery, the L-6-OHDOPA prodrug strategy offers a nuanced approach to creating animal models of catecholaminergic neurodegeneration, particularly relevant to the study of Parkinson's disease. This guide emphasizes the scientific integrity and logical underpinnings of experimental choices, providing a robust framework for the successful implementation of this powerful research tool.

Introduction: The Rationale for a Prodrug Approach

The neurotoxin 6-hydroxydopamine (6-OHDA) is a cornerstone in the field of neuroscience for modeling Parkinson's disease in experimental animals.[1][2][3] Its structural similarity to dopamine allows for its selective uptake into dopaminergic and noradrenergic neurons via the dopamine transporter (DAT) and norepinephrine transporter (NET).[4] Once inside the neuron, 6-OHDA undergoes auto-oxidation, generating reactive oxygen species (ROS) and leading to oxidative stress, mitochondrial dysfunction, and ultimately, cell death.[5][6]

However, the direct administration of 6-OHDA into the brain parenchyma, while effective, presents several challenges. It is an invasive procedure requiring stereotaxic surgery, which can cause mechanical damage to surrounding tissue.[7] Furthermore, the distribution of the neurotoxin can be localized and may not fully recapitulate the progressive and more diffuse nature of neurodegeneration seen in Parkinson's disease.

The use of this compound (L-6-OHDOPA), a precursor to 6-OHDA, offers an elegant solution to these limitations.[8] As an amino acid, L-6-OHDOPA can be administered systemically and cross the blood-brain barrier (BBB) via the large neutral amino acid transporter (LAT1). Once in the central nervous system (CNS), it is selectively taken up by catecholaminergic neurons and converted into the active neurotoxin, 6-OHDA, by the enzyme aromatic L-amino acid decarboxylase (AADC). This in-situ generation of 6-OHDA provides a more targeted and potentially less invasive method for inducing catecholaminergic neurodegeneration.

Mechanism of Action: From Systemic Administration to Neuronal Demise

The efficacy of L-6-OHDOPA as a prodrug hinges on a multi-step process that exploits the unique physiology of catecholaminergic neurons.

2.1. Systemic Administration and Blood-Brain Barrier Transport: Following systemic administration (e.g., intraperitoneal injection), L-6-OHDOPA circulates in the bloodstream and, due to its amino acid structure, is recognized and transported across the BBB by the LAT1 transporter. This crucial step allows for non-invasive delivery of the pro-toxin to the CNS.

2.2. Neuronal Uptake and Enzymatic Conversion: Once in the brain's extracellular space, L-6-OHDOPA is selectively taken up by dopaminergic and noradrenergic neurons through their respective transporters. Inside the neuron, the key conversion occurs: AADC, the same enzyme that converts L-DOPA to dopamine, decarboxylates L-6-OHDOPA to form 6-hydroxydopamine (6-OHDA).

2.3. Neurotoxicity of In-Situ Generated 6-OHDA: The newly formed 6-OHDA then exerts its neurotoxic effects. It is a potent inhibitor of mitochondrial respiratory chain complexes I and IV and readily auto-oxidizes to produce highly reactive quinones and reactive oxygen species, such as superoxide radicals and hydrogen peroxide. This cascade of events leads to significant oxidative stress, cellular damage, and ultimately, apoptotic cell death of the catecholaminergic neuron.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. The unilateral 6-hydroxydopamine lesion model in behavioral brain research. Analysis of functional deficits, recovery and treatments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Effect of 6-hydroxydopamine on brain norepinephrine and dopamine evidence for selective degeneration of catecholamine neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Treatment effects on nigrostriatal projection integrity in partial 6-OHDA lesions: comparison of L-DOPA and pramipexole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Toxicity of 6-hydroxydopamine and dopamine for dopaminergic neurons in culture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Nigrostriatal damage with 6-OHDA: validation of routinely applied procedures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. brieflands.com [brieflands.com]

An In-depth Technical Guide on the Core Oxidative Stress Pathways Induced by L-6-Hydroxydopa

A Senior Application Scientist's Synthesis of Mechanistic Insights and Field-Proven Methodologies

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the molecular mechanisms underpinning L-6-Hydroxydopa (6-OHDOPA)-induced oxidative stress, a critical process in experimental models of neurodegenerative diseases. By integrating established scientific principles with detailed experimental protocols, this document serves as a vital resource for professionals investigating neurotoxicity and developing therapeutic interventions.

Section 1: Foundational Understanding of this compound and its Neurotoxic Profile

This compound (6-OHDOPA), a hydroxylated analog of L-DOPA, is a potent neurotoxin widely used to create experimental models of Parkinson's disease.[1][2] Its selective toxicity to catecholaminergic neurons is a key feature that allows researchers to mimic the dopaminergic cell loss characteristic of this debilitating condition.[3] 6-OHDOPA is a precursor to 6-hydroxydopamine (6-OHDA), and its ability to cross the blood-brain barrier offers an advantage for systemic administration in some research models.[4] The neurotoxic effects of 6-OHDOPA are primarily attributed to its capacity to generate reactive oxygen species (ROS), leading to significant oxidative stress.[3][5]

The chemical reactivity and redox capacity of 6-OHDOPA and its oxidized form, topaquinone, are central to its neurotoxicity.[6] These molecules can be synthesized both enzymatically and non-enzymatically from L-DOPA or tyrosine.[6] The resulting oxidative stress disrupts cellular homeostasis, damages vital macromolecules, and ultimately triggers programmed cell death, or apoptosis.[7]

Section 2: The Core Mechanisms of 6-OHDOPA-Induced Oxidative Stress

The neurotoxicity of 6-OHDOPA is multifaceted, involving several interconnected pathways that converge on the generation of oxidative stress.

Autoxidation and the Generation of Reactive Oxygen Species (ROS)

A primary mechanism of 6-OHDOPA toxicity is its rapid autoxidation, which produces a cascade of highly reactive molecules. This process leads to the formation of hydrogen peroxide (H2O2), superoxide radicals, and hydroxyl radicals.[5] These ROS can indiscriminately damage cellular components, including lipids, proteins, and DNA, leading to cellular dysfunction and apoptosis.[7] The autoxidation process can be influenced by the presence of antioxidants, such as ascorbic acid, which can act as a redox cycling agent.[5]

The Role of Topaquinone

The oxidized form of 6-OHDOPA, topaquinone, is a highly reactive molecule that contributes significantly to its neurotoxicity.[6] Topaquinone can act as an excitotoxin and has been shown to be an agonist of non-N-methyl-d-aspartate (non-NMDA) glutamatergic receptors, which can lead to neuronal cell death.[6][8] The formation of topaquinone from the autoxidation of L-DOPA can be inhibited by antioxidants like reduced glutathione.[9]

Mitochondrial Dysfunction

Mitochondria are central to cellular energy metabolism and are a primary target of 6-OHDOPA-induced toxicity.[10][11] 6-OHDOPA has been shown to impair mitochondrial function through several mechanisms, including the inhibition of mitochondrial respiratory chain complexes I and IV.[12] This inhibition disrupts oxidative phosphorylation, leading to a decrease in ATP production and an increase in ROS generation.[10][13] Furthermore, 6-OHDOPA can induce mitochondrial fragmentation, a process dependent on the dynamin-related protein 1 (Drp1), which precedes the collapse of the mitochondrial membrane potential and the release of cytochrome c.[14]

Section 3: Key Signaling Pathways Implicated in 6-OHDOPA-Induced Cell Death

The cellular response to 6-OHDOPA-induced oxidative stress involves the activation of specific signaling cascades that ultimately determine the cell's fate.

The Intrinsic Apoptotic Pathway

6-OHDOPA is a potent inducer of apoptosis, the cell's intrinsic program for self-destruction.[15][16] The apoptotic cascade is initiated by mitochondrial outer membrane permeabilization and the release of pro-apoptotic factors, such as cytochrome c.[17] This process is often associated with the translocation of the pro-apoptotic protein Bax from the cytosol to the mitochondria.[17] Once in the cytoplasm, cytochrome c triggers the activation of a cascade of enzymes called caspases, with caspase-9 and caspase-3 playing a predominant role in 6-OHDOPA-induced apoptosis.[15] The activation of this caspase cascade leads to the execution phase of apoptosis, characterized by DNA fragmentation and the formation of apoptotic bodies.[16]

Mitogen-Activated Protein Kinase (MAPK) Pathways

The MAPK signaling pathways are crucial mediators of cellular responses to a variety of extracellular stimuli, including oxidative stress.[18][19] In the context of 6-OHDOPA neurotoxicity, the activation of specific MAPK pathways, such as the c-Jun N-terminal kinase (JNK) and p38 MAPK pathways, has been observed.[17][20] The activation of the JNK pathway by 6-OHDOPA is ROS-mediated.[20] The p38 MAPK pathway has been shown to be critically involved in the induction of the pro-apoptotic protein PUMA and the redistribution of Bax, leading to apoptosis.[17]

Figure 1: Simplified signaling cascade of 6-OHDOPA-induced apoptosis.

Section 4: Experimental Protocols for Investigating 6-OHDOPA-Induced Oxidative Stress

To facilitate rigorous and reproducible research, this section provides detailed, step-by-step protocols for key experiments used to study 6-OHDOPA-induced oxidative stress.

In Vitro Model: SH-SY5Y Human Neuroblastoma Cells

The SH-SY5Y human neuroblastoma cell line is a widely used in vitro model for studying the effects of neurotoxins like 6-OHDOPA.[13][14]

Protocol for Cell Culture and Treatment:

-

Cell Culture: Culture SH-SY5Y cells in a 1:1 mixture of Dulbecco's Modified Eagle's Medium (DMEM) and Ham's F-12 medium supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and 1% non-essential amino acids. Maintain cells in a humidified incubator at 37°C with 5% CO2.

-

Cell Seeding: Seed cells in appropriate culture vessels (e.g., 96-well plates, 6-well plates, or culture dishes) at a density that allows for optimal growth and treatment.

-

6-OHDOPA Treatment: Prepare a stock solution of 6-OHDOPA in a suitable solvent (e.g., sterile water or saline containing 0.02% ascorbic acid to prevent oxidation). Dilute the stock solution to the desired final concentration in the cell culture medium. Replace the existing medium with the 6-OHDOPA-containing medium and incubate for the desired time period (e.g., 4 to 24 hours).[13]

Measurement of Reactive Oxygen Species (ROS)

The quantification of ROS is a fundamental aspect of studying oxidative stress. The 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) assay is a common method for this purpose.[21][22]

Protocol for DCFH-DA Assay:

-

Cell Preparation: After 6-OHDOPA treatment, wash the cells twice with phosphate-buffered saline (PBS).

-

Probe Incubation: Incubate the cells with 10 µM DCFH-DA in serum-free medium for 30 minutes at 37°C in the dark.

-

Measurement: After incubation, wash the cells again with PBS to remove excess probe. Measure the fluorescence intensity using a fluorescence microplate reader with an excitation wavelength of 485 nm and an emission wavelength of 535 nm.[21] Alternatively, visualize and quantify fluorescence using a fluorescence microscope.

Assessment of Mitochondrial Membrane Potential (ΔΨm)

A decrease in mitochondrial membrane potential is an early indicator of mitochondrial dysfunction and apoptosis. The fluorescent dye JC-1 is commonly used to measure ΔΨm.

Protocol for JC-1 Assay:

-

Cell Preparation: Following 6-OHDOPA treatment, wash the cells with PBS.

-

Staining: Incubate the cells with 5 µg/mL JC-1 in culture medium for 20 minutes at 37°C.

-

Analysis: After incubation, wash the cells with PBS. In healthy cells with high ΔΨm, JC-1 forms aggregates that emit red fluorescence. In apoptotic cells with low ΔΨm, JC-1 remains in its monomeric form and emits green fluorescence. Measure the fluorescence intensity of both red (excitation ~585 nm, emission ~590 nm) and green (excitation ~514 nm, emission ~529 nm) channels using a fluorescence plate reader or flow cytometer. The ratio of red to green fluorescence is indicative of the mitochondrial membrane potential.

Quantification of Apoptosis

Apoptosis can be quantified by measuring the activity of key executioner caspases, such as caspase-3.

Protocol for Caspase-3 Activity Assay:

-

Cell Lysis: After 6-OHDOPA treatment, lyse the cells using a specific lysis buffer provided with a commercial caspase-3 activity assay kit.

-

Assay Reaction: Incubate the cell lysate with a fluorogenic caspase-3 substrate (e.g., Ac-DEVD-AMC). Cleavage of the substrate by active caspase-3 releases a fluorescent molecule.

-

Measurement: Measure the fluorescence intensity using a fluorometer with an excitation wavelength of ~380 nm and an emission wavelength of ~460 nm. The fluorescence intensity is directly proportional to the caspase-3 activity.

Figure 2: Experimental workflow for studying 6-OHDOPA-induced oxidative stress.

Section 5: Data Presentation and Interpretation

For clarity and comparative analysis, quantitative data from the aforementioned experiments should be summarized in a structured table.

| Experimental Parameter | Control | 6-OHDOPA (Low Dose) | 6-OHDOPA (High Dose) |

| ROS Production (Relative Fluorescence Units) | 100 ± 10 | 250 ± 20 | 500 ± 35 |

| Mitochondrial Membrane Potential (Red/Green Ratio) | 5.0 ± 0.5 | 2.5 ± 0.3 | 1.2 ± 0.2 |

| Caspase-3 Activity (Relative Fluorescence Units) | 100 ± 12 | 350 ± 30 | 700 ± 50 |

Table 1: Representative quantitative data summary. Values are presented as mean ± standard deviation.

Interpretation: An increase in ROS production, a decrease in the mitochondrial membrane potential, and an increase in caspase-3 activity are all indicative of 6-OHDOPA-induced oxidative stress and apoptosis.

Section 6: Conclusion and Future Directions

This guide has provided a detailed overview of the oxidative stress pathways induced by this compound, a critical tool in neurodegenerative disease research. A thorough understanding of these mechanisms, coupled with the application of robust experimental protocols, is essential for advancing our knowledge of neurotoxicity and for the development of novel therapeutic strategies. Future research should continue to explore the intricate interplay between different signaling pathways and identify potential targets for neuroprotective interventions. The use of advanced techniques, such as high-resolution respirometry for mitochondrial function analysis and sophisticated imaging for tracking molecular events in real-time, will further enhance our understanding of 6-OHDOPA-induced neurodegeneration.[10]

References

-

Schildknecht, S., P. Reichart, et al. (2008). "6-Hydroxydopamine Impairs Mitochondrial Function in the Rat Model of Parkinson's Disease: Respirometric, Histological, and Behavioral Analyses." Journal of Neurochemistry, 107(2), 486-495. [Link]

-

Mita, S., S. Itoh, et al. (1998). "Chemical and Biochemical Characteristics of Topa Quinone." Journal of Enzyme Inhibition, 13(5), 319-333. [Link]

-

Fornai, F., M. G. C. M. Schlump, et al. (2005). "The 6-hydroxydopamine model of Parkinson's disease." Progress in Brain Research, 154, 247-270. [Link]

-

Ryu, Y. S., S. H. Lee, et al. (2004). "6-Hydroxydopamine induces dopaminergic cell degeneration via a caspase-9-mediated apoptotic pathway that is attenuated by caspase-9dn expression." Journal of Neuroscience Research, 77(6), 888-898. [Link]

-

Pardo, B., M. C. Mena, et al. (1995). "Autoxidation and neurotoxicity of 6-hydroxydopamine in the presence of some antioxidants: potential implication in relation to the pathogenesis of Parkinson's disease." Journal of Neurochemistry, 64(3), 1131-1137. [Link]

-

Zoccarato, F., L. Cavallini, et al. (2015). "6-Hydroxydopamine induces different mitochondrial bioenergetics response in brain regions of rat." Neurochemistry International, 82, 60-67. [Link]

-

Lotharius, J., K. L. O'Malley, et al. (2005). "6-HYDROXYDOPAMINE INDUCES MITOCHONDRIAL ERK ACTIVATION." Journal of Neurochemistry, 93(4), 982-992. [Link]

-

Olney, J. W., C. F. Zorumski, et al. (1990). "Excitotoxicity of L-dopa and 6-OH-dopa: implications for Parkinson's and Huntington's diseases." Experimental Neurology, 108(3), 269-272. [Link]

-

Gomez-Lazaro, M., M. F. Galindo, et al. (2008). "Effects of 6-hydroxydopamine on Mitochondrial Function and Glutathione Status in SH-SY5Y Human Neuroblastoma Cells." Free Radical Research, 42(1), 37-48. [Link]

-

Blandini, F., & M. T. Armentero (2012). "A 6-hydroxydopamine in vivo model of Parkinson's disease." Methods in Molecular Biology, 846, 389-401. [Link]

-

Ochu, E. E., S. J. B. O'Neill, et al. (2000). "Caspases mediate 6-hydroxydopamine-induced apoptosis but not necrosis in PC12 cells." Journal of Neurochemistry, 74(6), 2516-2524. [Link]

-

Choi, W. S., S. H. Lee, et al. (1999). "Two distinct mechanisms are involved in 6-hydroxydopamine- and MPP+-induced dopaminergic neuronal cell death: role of caspases, ROS, and JNK." Journal of Neuroscience Research, 57(1), 86-94. [Link]

-

Gomez-Lazaro, M., M. F. Galindo, et al. (2008). "6-Hydroxydopamine (6-OHDA) induces Drp1-dependent mitochondrial fragmentation in SH-SY5Y cells." Journal of Neurochemistry, 105(6), 2226-2238. [Link]

-

Gomez-Lazaro, M., M. F. Galindo, et al. (2008). "6-Hydroxydopamine activates the mitochondrial apoptosis pathway through p38 MAPK-mediated, p53-independent activation of Bax and PUMA." Journal of Neurochemistry, 104(6), 1599-1612. [Link]

-

Rosenberg, P. A. (1995). "TOPA quinone, a kainate-like agonist and excitotoxin is generated by a catecholaminergic cell line." Neurobiology of Disease, 2(4), 277-285. [Link]

-

Glinka, Y., & M. B. H. Youdim (1997). "Mechanism of 6-hydroxydopamine neurotoxicity." Journal of Neural Transmission. Supplementum, 50, 55-66. [Link]

-

Francardo, V., & M. A. Cenci (2021). "A Guide to the Generation of a 6-Hydroxydopamine Mouse Model of Parkinson's Disease for the Study of Non-Motor Symptoms." International Journal of Molecular Sciences, 22(11), 5641. [Link]

-

Jo, E., H. G. Kim, et al. (2018). "Suppression of 6-Hydroxydopamine-Induced Oxidative Stress by Hyperoside Via Activation of Nrf2/HO-1 Signaling in Dopaminergic Neurons." Molecules, 23(11), 2995. [Link]

-

Jordan, J., M. F. Galindo, et al. (2013). "6-Hydroxydopamine as Preclinical Model of Parkinson's Disease." ResearchGate. [Link]

-

Anantharam, V., M. Kitazawa, et al. (2006). "6-Hydroxydopamine-induced Apoptosis Is Mediated via Extracellular Auto-oxidation and Caspase 3-dependent Activation of Protein Kinase Cδ." Journal of Biological Chemistry, 281(9), 5373-5382. [Link]

-

Wikipedia. "Oxidopamine." Wikipedia. [Link]

-